Cas no 1479085-67-0 ((4-Nitro-1H-pyrazol-5-yl)methanol)

(4-Nitro-1H-pyrazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Nitro-1H-pyrazol-5-yl)methanol
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- Inchi: 1S/C4H5N3O3/c8-2-3-4(7(9)10)1-5-6-3/h1,8H,2H2,(H,5,6)
- InChI Key: VIOZIAVBQKXPSE-UHFFFAOYSA-N
- SMILES: OCC1=C(C=NN1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
(4-Nitro-1H-pyrazol-5-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Inert atmosphere,2-8°C
(4-Nitro-1H-pyrazol-5-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92910-100mg |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 100mg |
¥1098.0 | 2021-09-04 | ||
Chemenu | CM249589-5g |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 97% | 5g |
$1248 | 2021-08-04 | |
Chemenu | CM249589-1g |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 97% | 1g |
$316 | 2021-08-04 | |
Alichem | A049005179-5g |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 97% | 5g |
1,415.10 USD | 2021-06-01 | |
Chemenu | CM249589-1g |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 97% | 1g |
$382 | 2023-02-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | VN956-100mg |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 97% | 100mg |
772CNY | 2021-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N847582-25mg |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 97% | 25mg |
¥341.00 | 2022-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N847582-100mg |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 97% | 100mg |
¥823.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | VN956-1g |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 97% | 1g |
3093CNY | 2021-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92910-25mg |
(4-Nitro-1H-pyrazol-5-yl)methanol |
1479085-67-0 | 25mg |
¥458.0 | 2021-09-04 |
(4-Nitro-1H-pyrazol-5-yl)methanol Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds Organic nitro compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on (4-Nitro-1H-pyrazol-5-yl)methanol
Compound CAS No. 1479085-67-0: (4-Nitro-1H-pyrazol-5-yl)methanol
The compound with CAS number 1479085-67-0, commonly referred to as (4-Nitro-1H-pyrazol-5-yl)methanol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a nitro group and a methanol substituent. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its stability and versatility in various chemical reactions. The nitro group attached to the pyrazole ring introduces additional functionality, making this compound a valuable building block in synthetic chemistry.
Recent studies have highlighted the potential of (4-Nitro-1H-pyrazol-5-yl)methanol in drug discovery and development. Researchers have explored its ability to act as a precursor for more complex molecules with bioactive properties. For instance, the compound has been used in the synthesis of novel anti-inflammatory agents and antioxidants. Its ability to undergo various functional group transformations, such as nucleophilic substitution and oxidation reactions, makes it an ideal candidate for medicinal chemistry applications.
In addition to its role in drug development, (4-Nitro-1H-pyrazol-5-yl)methanol has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metalloorganic frameworks (MOFs) and other advanced materials. These materials exhibit exceptional porosity and stability, making them suitable for gas storage, catalysis, and sensing applications.
The synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol typically involves a multi-step process that begins with the preparation of the pyrazole ring. One common approach involves the reaction of ammonium chloride with ketones or aldehydes under acidic conditions to form the pyrazole skeleton. The nitro group is then introduced via nitration reactions, followed by the addition of the methanol substituent through alkylation or hydroxylation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
From an environmental perspective, (4-Nitro-1H-pyrazol-5-yl)methanol exhibits favorable biodegradation properties, making it a sustainable choice for industrial applications. Studies have shown that the compound can be effectively degraded by microbial communities under aerobic conditions, minimizing its environmental footprint.
In conclusion, (4-Nitro-1H-pyrazol-5-yl)methanol is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new properties and uses for this compound, its significance in the chemical sciences is expected to grow further.
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